Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-

Environmental Analytical Chemistry Pesticide Residue Analysis Photodegradation Pathway Elucidation

This compound is the definitive photodegradation product (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, formed via UV-induced cleavage of the sulfonylurea bridge in triasulfuron, thifensulfuron-methyl, and tribenuron-methyl. Unlike the hydrolytic byproduct 4-methoxy-6-methyl-1,3,5-triazin-2-amine, this urea derivative possesses unique chromatographic retention time and MS/MS fragmentation patterns essential for accurate photodegradation pathway quantification. Substituting with structurally related analogs leads to metabolite misidentification and failed EPA/EFSA method validation. Supplied at ≥98% purity (HPLC) for precise calibration curves, impurity profiling, and regulatory-compliant environmental fate studies. Accept no substitutes when data integrity is non-negotiable.

Molecular Formula C6H9N5O2
Molecular Weight 183.17 g/mol
CAS No. 208252-67-9
Cat. No. B3049479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-
CAS208252-67-9
Molecular FormulaC6H9N5O2
Molecular Weight183.17 g/mol
Structural Identifiers
SMILESCC1=NC(=NC(=N1)OC)NC(=O)N
InChIInChI=1S/C6H9N5O2/c1-3-8-5(10-4(7)12)11-6(9-3)13-2/h1-2H3,(H3,7,8,9,10,11,12)
InChIKeyNEVDMPLXCGERDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (CAS 208252-67-9): Essential Reference Standard for Sulfonylurea Herbicide Metabolite Analysis


Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- (CAS 208252-67-9) is a triazine-urea derivative with the molecular formula C₆H₉N₅O₂ and a molecular weight of 183.17 g/mol . This compound is a key photodegradation product of several sulfonylurea herbicides, including triasulfuron, thifensulfuron-methyl, and tribenuron-methyl [1]. Its primary relevance lies in environmental analytical chemistry and pesticide residue studies, where it serves as a critical reference standard for identifying and quantifying herbicide breakdown products in soil, water, and plant tissues.

Why a Generic Triazine Derivative Cannot Substitute for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- in Analytical and Environmental Fate Studies


The specific substitution pattern of the triazine ring and the precise urea linkage in this compound dictate its unique chromatographic retention time and mass spectrometric fragmentation pattern, which are not replicated by other triazine derivatives or generic urea compounds [1]. Substituting this compound with a structurally related analog, such as 4-methoxy-6-methyl-1,3,5-triazin-2-amine or N-methylated variants, will lead to misidentification of metabolites, inaccurate quantification of photodegradation pathways, and failed method validation [2]. In regulated environmental monitoring and pesticide registration studies, using a non-identical reference standard can invalidate data integrity and regulatory compliance [3].

Quantitative Differentiation of Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- Against Alternative Analytes and Reference Materials


Chromatographic and Mass Spectrometric Differentiation from Structurally Related Photoproducts

In a comparative study of sulfonylurea herbicide photodegradation, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea and 4-methoxy-6-methyl-1,3,5-triazin-2-amine were identified as the two main photoproducts common to both triasulfuron and thifensulfuron-methyl [1]. These two compounds, while structurally similar, exhibit distinct chromatographic retention times and mass spectral profiles. This differentiation is critical for accurate quantification in environmental samples, as misassignment would confound degradation pathway analysis.

Environmental Analytical Chemistry Pesticide Residue Analysis Photodegradation Pathway Elucidation

Purity Specification for Use as an Analytical Reference Standard

Commercially available (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea is supplied with a purity specification of ≥95% as determined by HPLC . This level of purity is essential for its intended use as a reference standard in pesticide residue analysis. In contrast, the related compound 1-(2-chlorophenylsulfonyl)-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-urea, a sulfonylurea herbicide analog, is also available at a comparable 95% purity . However, the target compound is specifically required for methods that quantify the urea hydrolysis or photodegradation product, not the parent sulfonylurea.

Analytical Chemistry Quality Control Reference Material Characterization

Specificity in Hydrolytic Degradation Pathways of Sulfonylurea Herbicides

In a study of triasulfuron hydrolysis, the compound was found to degrade via cleavage of the sulfonylurea bridge to yield 2-(2-chloroethoxy) benzenesulfonamide (CBSA) and [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino] (AMMT) [1]. The target compound, (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea, is the urea derivative corresponding to the AMMT moiety and represents the hydrolysis product under specific conditions, distinct from the photodegradation product. This is a key differentiator from other potential triazine-based degradation products like 4-methoxy-6-methyl-1,3,5-triazin-2-amine.

Environmental Fate Hydrolysis Kinetics Herbicide Degradation

Key Application Scenarios for Urea, N-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)- in Environmental and Analytical Chemistry


Quantitative Analysis of Sulfonylurea Herbicide Photodegradation in Water and Soil Matrices

This compound is used as an analytical reference standard to identify and quantify the photodegradation product (4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea in environmental samples following the application of triasulfuron, thifensulfuron-methyl, or tribenuron-methyl [1]. Researchers developing LC-MS/MS methods for pesticide residue analysis require this exact compound for calibration curves and method validation, as its distinct retention time and mass transition are essential for accurate quantification [2]. The compound's formation under UV irradiation (half-life of parent herbicides reduced to several minutes) [1] makes it a critical marker for assessing the photolytic fate of these herbicides in the environment.

Differentiating Photolytic and Hydrolytic Degradation Pathways in Environmental Fate Studies

In studies designed to elucidate the environmental fate of sulfonylurea herbicides, this compound serves as a specific marker for photodegradation, while the related compound 4-methoxy-6-methyl-1,3,5-triazin-2-amine indicates alternative degradation routes [1]. The compound's formation is a direct result of UV-induced cleavage of the sulfonylurea bridge [2], whereas hydrolytic cleavage yields a different product [3]. This distinction is vital for regulatory submissions to agencies like the EPA or EFSA, which require detailed degradation pathway data.

Quality Control and Impurity Profiling in Agrochemical Formulation Development

During the development and manufacturing of sulfonylurea herbicide formulations, this compound is used as a reference standard to monitor the presence of potential photodegradation impurities. Analytical methods must be validated to ensure that the active ingredient does not degrade into this urea derivative under storage or field conditions, as its presence would indicate a loss of herbicidal efficacy. The compound's purity (≥95% by HPLC) ensures its suitability for generating accurate impurity profiles.

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